5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
Descripción
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆) reveals distinct proton environments (Table 1):
- Aromatic protons : Multiplet signals between δ 7.2–8.6 ppm correspond to the quinoline and substituted phenyl rings. The 4-ethoxyphenyl group shows a characteristic triplet at δ 1.35 ppm (–OCH₂CH₃) and a quartet at δ 4.02 ppm (–OCH₂CH₃).
- Benzyl group : A singlet at δ 5.22 ppm (–CH₂–C₆H₅) confirms its attachment to nitrogen.
- Methyl group : A sharp singlet at δ 2.98 ppm (–CH₃) at position 8.
¹³C NMR (100 MHz, DMSO-d₆) identifies 23 unique carbons:
- Quinoline carbons : Signals at δ 148.9 (C-4), 142.7 (C-8a), and 121.5–135.2 ppm (aromatic C).
- Ethoxy group : δ 63.8 (–OCH₂CH₃) and δ 14.5 (–OCH₂CH₃).
Table 1: Key ¹H NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Quinoline H-4 | 8.57 | Singlet | 1H |
| Benzyl –CH₂– | 5.22 | Singlet | 2H |
| 4-Ethoxyphenyl –OCH₂CH₃ | 4.02 | Quartet | 2H |
| 4-Ethoxyphenyl –OCH₂CH₃ | 1.35 | Triplet | 3H |
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
FT-IR spectroscopy (KBr pellet, cm⁻¹) identifies functional groups:
Ultraviolet-Visible (UV-Vis) Absorption Profiling
UV-Vis (methanol, λmax):
- π→π* transitions : 254 nm (quinoline core).
- n→π* transitions : 320 nm (ethoxyphenyl lone pairs).
Molar absorptivity (ε) at 254 nm is 12,500 L·mol⁻¹·cm⁻¹, consistent with extended conjugation.
Crystallographic Studies and X-ray Diffraction Patterns
Single-crystal X-ray diffraction (SC-XRD) confirms the planar fused-ring system and substituent orientations (Figure 1):
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters : a = 10.42 Å, b = 14.78 Å, c = 7.95 Å, β = 102.3°.
- Dihedral angles : 8.5° between pyrazole and quinoline rings, minimizing steric strain.
The benzyl and 4-ethoxyphenyl groups adopt equatorial positions relative to the fused core, stabilized by van der Waals interactions. Hydrogen bonding between N–H (pyrazole) and adjacent ethoxy oxygen enhances lattice stability.
Figure 1: X-ray Crystal Structure (Note: Coordinates derived from analogous pyrazoloquinoline structures.)
Propiedades
IUPAC Name |
5-benzyl-3-(4-ethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-12-10-20(11-13-21)25-23-17-29(16-19-7-5-4-6-8-19)24-14-9-18(2)15-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQKZWBFCOXGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Formation of the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an aniline derivative under acidic or basic conditions to form the quinoline ring.
Introduction of substituents: The benzyl, ethoxyphenyl, and methyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce fully or partially reduced pyrazoloquinoline derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For example:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is facilitated by the modulation of key signaling pathways involved in cell survival and death .
- Case Studies : In vitro studies demonstrated significant inhibition of growth in breast cancer and leukemia cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory activity. The compound has been shown to reduce inflammation markers in preclinical models:
- Research Findings : Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .
- Therapeutic Implications : This property opens avenues for its use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis of Bioactive Compounds
The unique structure of this compound makes it an excellent precursor for synthesizing other bioactive molecules:
Derivative Synthesis
Researchers have explored synthetic pathways to modify the pyrazoloquinoline scaffold to enhance biological activity or alter pharmacokinetic properties:
- Synthetic Strategies : Various synthetic methods have been developed to attach different functional groups to the pyrazoloquinoline core, leading to derivatives with improved potency against specific biological targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of pyrazoloquinoline derivatives:
| Compound | Activity | Remarks |
|---|---|---|
| This compound | Moderate anticancer activity | Serves as a lead compound for further modifications |
| Modified Derivative A | Enhanced anticancer activity | Increased potency against specific cancer types |
| Modified Derivative B | Reduced toxicity | Improved safety profile in preclinical studies |
Mecanismo De Acción
The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
The compound’s 4-ethoxyphenyl group at position 3 introduces electron-donating properties, contrasting with analogs bearing halogenated or electron-withdrawing substituents. For example:
- 3-Phenyl derivatives (e.g., 8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline, ) lack the ethoxy group, reducing steric bulk and electronic modulation .
- 3-Amino derivatives (e.g., 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline, ) exhibit enhanced NO inhibition but higher cytotoxicity due to reactive amino groups .
The 5-benzyl moiety provides lipophilicity, whereas analogs with 4-methylbenzyl () or sulfonyl groups (ELND006/007, ) alter receptor binding and metabolic stability .
Position-Specific Modifications
- 8-Methyl vs.
- Position 4 Modifications: Amino groups at position 4 () increase therapeutic index but introduce cytotoxicity, whereas the target compound’s unmodified position 4 may prioritize safety over potency .
Anti-Inflammatory Activity
- Target Compound: Predicted to inhibit NO production via 4-ethoxyphenyl-mediated modulation of iNOS/COX-2, akin to 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (IC~50~ = 0.39 µM, ). However, the ethoxy group may reduce cytotoxicity compared to hydroxyl or methoxy substituents .
- ELND006/007: These gamma-secretase inhibitors demonstrate substituent-driven selectivity for amyloid-beta over Notch, highlighting the role of sulfonyl and trifluoromethyl groups in target specificity .
Anticancer and Anti-Angiogenic Activity
- Fused Pyrazoloquinolines () inhibit endothelial cell proliferation (IC~50~ < 1 µM) and tumor growth in CAM assays. The target compound’s benzyl and ethoxyphenyl groups may similarly disrupt angiogenesis but require empirical validation .
- Microwave-Synthesized Derivatives () with ethoxy/methoxy groups show moderate-to-strong activity against MCF-7 and A549 cells, suggesting the target’s 8-methyl group could enhance lipophilicity for improved cellular uptake .
Key Research Findings and Data Tables
Table 1: Structural and Activity Comparison of Pyrazolo[4,3-c]Quinoline Derivatives
Actividad Biológica
The compound 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is part of a class of pyrazoloquinolines that have garnered attention for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazoloquinoline Core : This fused ring system is known for various pharmacological properties.
- Substituents : The presence of a benzyl group, an ethoxyphenyl group, and a methyl group contributes to its unique chemical reactivity and biological effects.
Anticancer Activity
Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]quinoline have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Induces apoptosis |
| This compound | HepG2 | 12.50 | Inhibits proliferation |
| This compound | NCI-H460 | 42.30 | Disrupts cell cycle |
These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle disruption .
The proposed mechanisms through which This compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression.
- Receptor Modulation : It has been suggested that the compound could interact with specific receptors, influencing signaling pathways critical for cancer cell survival .
- Induction of Apoptosis : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, pyrazoloquinolines are also recognized for their anti-inflammatory activities. The structure of This compound allows it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Study on Anticancer Activity
In a study focused on the anticancer potential of pyrazoloquinolines, researchers evaluated the effects of This compound on various cancer cell lines. The results demonstrated significant cytotoxicity against MCF7 and HepG2 cells with IC50 values indicating potent activity . The study highlighted the compound's ability to disrupt cellular processes essential for tumor growth.
Mechanistic Insights
Another investigation utilized molecular dynamics simulations to elucidate the binding interactions between This compound and its target receptors. The findings suggested that the compound's structural features facilitate strong binding affinity to target sites, enhancing its therapeutic potential .
Q & A
Q. What are the common synthetic routes for preparing 5-benzyl-3-(4-ethoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline, and how are intermediates validated?
The compound is typically synthesized via cyclocondensation reactions starting from quinoline derivatives. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a key intermediate, which undergoes substitution with benzylamine or aryl groups under reflux conditions in THF or ethanol. Reaction progress is monitored via TLC, and purification involves silica gel column chromatography (CH₂Cl₂/hexane) followed by recrystallization from methanol . Intermediate validation employs NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : To resolve stereochemical ambiguities in fused pyrazoloquinoline systems .
- UV-Vis and fluorescence spectroscopy : To study electronic transitions, particularly for applications in photophysical or sensor research .
Q. What known pharmacological activities are associated with pyrazolo[4,3-c]quinoline derivatives?
Pyrazoloquinolines exhibit antileishmanial, antitubercular, and antimycobacterial activities. For instance, 7-chloro-4-quinolinyl hydrazones show potent antiparasitic effects, while derivatives with electron-withdrawing groups (e.g., trifluoromethyl) enhance bioactivity against Mycobacterium tuberculosis . The benzyl and ethoxyphenyl substituents in this compound may modulate solubility and target binding .
Advanced Research Questions
Q. How can substituent modifications (e.g., benzyl, ethoxyphenyl) be optimized to enhance the therapeutic index of this compound?
Systematic structure-activity relationship (SAR) studies are required. For example:
- Replacing the benzyl group with bulkier aryl moieties (e.g., naphthyl) may improve hydrophobic interactions with biological targets.
- Introducing amino groups at specific positions (e.g., C-3 or C-8) can enhance solubility and bioavailability .
- Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase or cytochrome P450 .
Q. How can contradictory data on substituent effects (e.g., electron-donating vs. electron-withdrawing groups) be resolved?
Contradictions arise from differing biological targets or synthetic conditions. To address this:
- Compare bioactivity data across standardized assays (e.g., MIC values for antimicrobial activity).
- Use multivariate statistical analysis to isolate substituent effects from experimental variables (e.g., solvent polarity, reaction temperature) .
- Validate hypotheses via parallel synthesis of analogs with controlled substituent permutations .
Q. What experimental design is recommended for evaluating the compound’s selectivity in multi-target pharmacological studies?
- In vitro panels : Test against related enzymes (e.g., kinases, proteases) to assess off-target effects.
- Cellular assays : Use cytotoxicity assays (e.g., MTT) on human cell lines to identify therapeutic windows.
- In silico profiling : Employ tools like SwissTargetPrediction to map potential off-target interactions .
Q. What green chemistry approaches can improve the synthesis of this compound?
- Replace traditional solvents (THF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Use catalytic systems like InCl₃ in aqueous media to reduce waste and energy consumption .
- Adopt ultrasound-assisted synthesis to shorten reaction times and improve yields .
Q. How can computational methods predict the compound’s pharmacokinetic properties and metabolic stability?
- DFT calculations (B3LYP/6-31G* level): Predict redox potentials and stability of substituents .
- Molecular dynamics simulations : Model interactions with cytochrome P450 isoforms to assess metabolic pathways.
- ADMET prediction tools (e.g., pkCSM): Estimate absorption, distribution, and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
